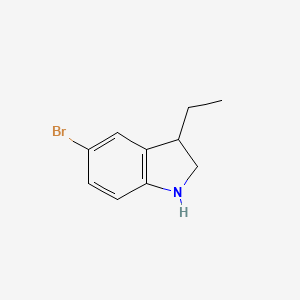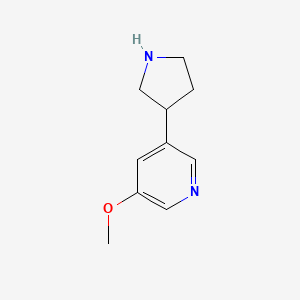
3-Methoxy-5-(pyrrolidin-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-5-(pyrrolidin-3-yl)pyridine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 3-position and a pyrrolidinyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine typically involves the functionalization of a preformed pyridine ring. One common method includes the ortho lithiation of 3-methoxypyridine using mesityllithium as the metalating base
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry techniques or other scalable processes.
化学反应分析
Types of Reactions
3-Methoxy-5-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Sulphate radicals generated by the flash photolysis of peroxodisulphate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Mesityllithium for ortho lithiation followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various hydrogenated pyridine compounds.
科学研究应用
3-Methoxy-5-(pyrrolidin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a catalyst in addition reactions involving acetylenic esters.
Medicine: Investigated for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-Methoxy-5-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group enhances the compound’s ability to bind to certain proteins, potentially affecting their function. The methoxy group can influence the compound’s electronic properties, thereby modulating its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
3-Methoxypyridine: Lacks the pyrrolidinyl group, making it less sterically hindered and potentially less bioactive.
5-Methoxy-3-pyridineboronic acid pinacol ester: Contains a boronic acid ester group, which imparts different chemical reactivity and applications.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Similar structure but with a methyl group on the pyrrolidinyl ring, affecting its steric and electronic properties.
Uniqueness
3-Methoxy-5-(pyrrolidin-3-yl)pyridine is unique due to the combination of the methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for versatile applications in various fields, distinguishing it from other pyridine derivatives.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
3-methoxy-5-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-4-9(6-12-7-10)8-2-3-11-5-8/h4,6-8,11H,2-3,5H2,1H3 |
InChI 键 |
JKNVMJJHDIDTTH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=CC(=C1)C2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


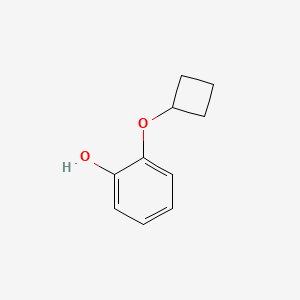

![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)
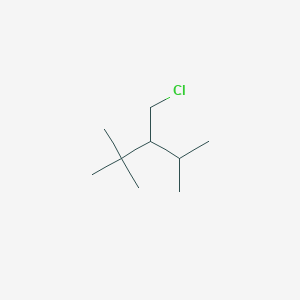

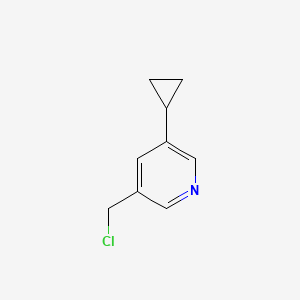
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
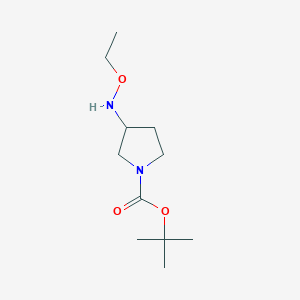
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
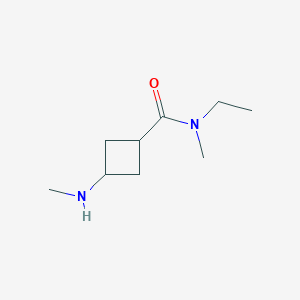
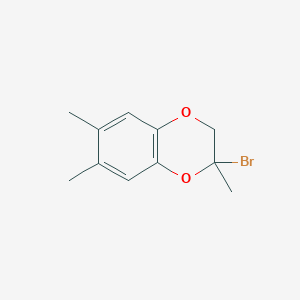
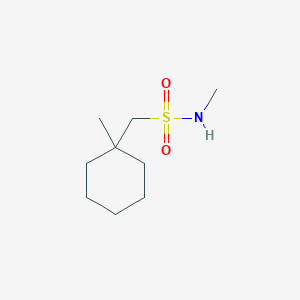
![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
